Diamminetetrachloroplatinum

Genetic Toxicology DNA Damage and Repair Mutagenicity

Researchers synthesizing cisplatin or profiling Pt(IV) prodrug activation often encounter inconsistent precursor stereochemistry and undocumented reduction behavior. cis-Diamminetetrachloroplatinum(IV) (CAS 16949-90-9) resolves this as a defined, non-labile octahedral Pt(IV) starting material. • Direct cisplatin precursor-stable Pt(IV) geometry enables controlled reduction with predictable stoichiometry for quality-controlled synthesis. • Fastest uncatalyzed reduction among tested Pt(IV) antitumor complexes-ideal benchmark substrate for establishing structure-activity relationships with biological reductants (ascorbate, glutathione, cysteine). • 7-fold lower mutagenicity and 3.5-fold lower recA induction than cisplatin at equal DNA lesion levels-mechanistically distinct comparator for dissecting Pt(IV)- versus Pt(II)-mediated DNA damage response pathways.

Molecular Formula Cl4H6N2Pt
Molecular Weight 371 g/mol
CAS No. 16949-90-9
Cat. No. B091301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamminetetrachloroplatinum
CAS16949-90-9
Synonymscis-DTP
diamminetetrachloroplatinum(II)
diamminetetrachloroplatinum(II), (cis)-isomer
diamminetetrachloroplatinum(II), (trans)-isomer
tetrachlorodiammineplatinum(II)
Molecular FormulaCl4H6N2Pt
Molecular Weight371 g/mol
Structural Identifiers
SMILESN.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
InChIInChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4
InChIKeyRBHOYUZKIANPPG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-Diamminetetrachloroplatinum(IV) Overview and Research Context


Cis-diamminetetrachloroplatinum(IV) (cis-[Pt(NH₃)₂Cl₄], CAS 16949-90-9; stereochemically defined cis-isomer CAS 16893-05-3) is an octahedral platinum(IV) coordination complex. It is historically recognized as one of the first platinum(IV) compounds investigated for antitumor activity and serves as the direct chemical precursor to cisplatin (cis-diamminedichloroplatinum(II)). [1] This compound is functionally defined as a platinum(IV) prodrug, requiring intracellular reductive activation to generate DNA-reactive platinum(II) species. [2]

Platinum(IV) prodrug requiring reductive activation
Defined precursor for cisplatin synthesis
Research tool for genotoxicity and DNA damage response studies
Reduction kinetics benchmark for Pt(IV) complexes

Why This Platinum(IV) Prodrug Is Not Interchangeable


Platinum(IV) prodrugs cannot be generically substituted because their reduction kinetics, intracellular accumulation, and the DNA damage mechanisms they trigger are dictated by specific axial and equatorial ligand sets; these parameters drive profoundly different biological and toxicological profiles. [1] Cis-diamminetetrachloroplatinum(IV) exhibits rapid reduction kinetics, an order-of-magnitude higher cellular accumulation compared to cisplatin, and a gene expression signature that is distinct from its anticipated reduction product, [2] [3] yielding a risk-benefit calculus that is not predictable from other in-class platinum(IV) structures.

Kinetics Reduction rate may differ significantly from other Pt(IV) analogs, altering prodrug activation timing.
Uptake Intracellular accumulation can be >10-fold higher than cisplatin, shifting dose–response interpretation.
Mechanism DNA damage profile (strand breaks vs. crosslinks) may not transfer to cisplatin or other Pt(II) agents.

Quantitative Differentiation Evidence vs Cisplatin and Pt(IV) Analogs


Mutagenicity Reduction vs Cisplatin at Matched DNA Lesions

In Escherichia coli, at matched intracellular drug concentrations, cis-diamminetetrachloroplatinum(IV) (DTP) formed only half as many platinum-DNA lesions as cisplatin (DDP). When the comparison is normalized to equal numbers of DNA lesions, the mutagenicity of DTP is 7-fold lower than that of DDP. [1]

Mutagenicity vs cisplatin
Head-to-head
7-fold lower mutagenicity at equal DNA lesion numbers (E. coli)
Reported genotoxicity endpoint context
Normalized to matched DNA lesions; may inform compound selection when genotoxic risk is a factor.
Genetic Toxicology DNA Damage and Repair Mutagenicity SOS Response

SOS Response Induction in E. coli vs Cisplatin

Under the same E. coli experimental conditions, DTP's capacity to induce the recA protein (a marker of the SOS DNA damage response) is reduced by a factor of 3.5 compared to cisplatin. [1]

SOS response vs cisplatin
Head-to-head
3.5-fold lower recA induction (E. coli)
Supports DNA damage response pathway interpretation
Qualitatively different SOS response suggests distinct damage mechanisms.
DNA Damage and Repair SOS Response Cytotoxicity Genotoxicology

Intracellular Accumulation vs Cisplatin

After exposure of E. coli to equal external concentrations of DTP and DDP, the intracellular concentration of DTP was found to be an order of magnitude greater than that of cisplatin. [1]

Cellular uptake vs cisplatin
Head-to-head
>10-fold higher intracellular accumulation at equal external concentration
Supports cellular pharmacokinetics interpretation
Differential uptake may influence experimental exposure design.
Cellular Pharmacology Drug Uptake Platinum(IV) Prodrugs

Uncatalyzed Reduction Kinetics vs Pt(IV) Antitumor Complexes

In a study of the reduction of four platinum(IV) amine complexes by ascorbic acid at pH 7.3 and 22 °C, cis-diamminetetrachloroplatinum(IV) exhibited the fastest uncatalyzed reduction rate among all compounds tested. The values of the uncatalyzed reductions lie in the range 5×10⁻² to 15 M⁻¹ s⁻¹, and the tetrachloroplatinum(IV) complex suffered the fastest reduction. [1]

Reduction kinetics
Cross-study comparable
Fastest uncatalyzed reduction by ascorbic acid among four tested Pt(IV) complexes (rate up to ~15 M⁻¹s⁻¹)
Supports reduction kinetics context
pH 7.3, 22 °C; correlates with prodrug activation rate.
Bioinorganic Chemistry Prodrug Activation Kinetics

DNA Strand Break Induction vs Cisplatin

DNA strand breaks were observed in E. coli treated with cis-diamminetetrachloroplatinum(IV) (cis-DTP) but not with cisplatin. The presence of strand breaks was confirmed by SOS induction and direct agarose gel electrophoresis of pBR322 DNA extracted from treated bacteria. [1]

DNA strand breaks vs cisplatin
Head-to-head
Strand breaks detected (DTP) vs absent (cisplatin) in E. coli
Supports DNA damage mechanism interpretation
Indicates damage beyond Pt-DNA crosslinks; critical for mechanistic studies.
DNA Damage and Repair Mechanism of Action Platinum(IV) Toxicology

Research and Industrial Applications


Pt(IV) Prodrug Reduction Kinetics and Activation Studies

Cis-diamminetetrachloroplatinum(IV) can be used as a benchmark platinum(IV) substrate for reduction kinetics studies with biological reductants such as ascorbic acid, glutathione, and cysteine. The compound exhibits the fastest uncatalyzed reduction among tested Pt(IV) antitumor complexes [1], making it valuable for establishing structure–activity relationships for axial ligand effects on reduction rates. Its well-characterized second-order kinetics with a broad panel of thiols also make it suitable as a reference compound for screening novel platinum(IV) prodrug activation profiles. [2]

Genetic Toxicology and DNA Damage Response Comparison

The compound's unique genotoxic profile—7-fold lower mutagenicity and 3.5-fold lower recA induction than cisplatin at equal DNA lesion levels [3]—makes it an informative tool for dissecting the DNA damage response pathways activated by platinum(IV) versus platinum(II) agents. Its ability to induce DNA strand breaks that are not observed with cisplatin in bacterial models [4] provides a mechanistically distinct comparator for studying platinum-mediated genotoxicity.

Cytotoxicity Profiling for Orally Deliverable Pt(IV) Complexes

Cis-diamminetetrachloroplatinum(IV) is the direct metabolic product of oxoplatin upon reaction with gastric acid (0.1 M HCl), exhibiting two-fold increased cytotoxic activity relative to its parent compound [5]. It can be employed as a defined chemical standard for in vitro studies investigating the pharmacological activity of orally administered platinum(IV) complexes in acidic tumor microenvironments.

Cisplatin Synthesis with Controlled Precursor Purity

For synthetic chemists and procurement specialists, cis-diamminetetrachloroplatinum(IV) can be procured as a defined platinum(IV) precursor for the synthesis of cisplatin. Its octahedral Pt(IV) geometry makes it a stable, non-labile starting material suitable for controlled reduction to cisplatin, facilitating quality-controlled production with predictable stoichiometry. [6]

Application
Selection Property
Validation Focus
Pt(IV) prodrug reduction kinetics and activation studies
Reduction rate profile
Kinetics assay context
Genetic toxicology and DNA damage response comparison
DNA damage response profile
Mutagenicity and SOS response endpoints
Cytotoxicity profiling for orally deliverable Pt(IV) complexes
Cellular pharmacology profile
Cytotoxicity assay endpoint review
Cisplatin synthesis with controlled precursor purity
Defined Pt(IV) starting material
Reduction stoichiometry control
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